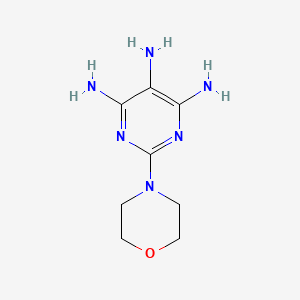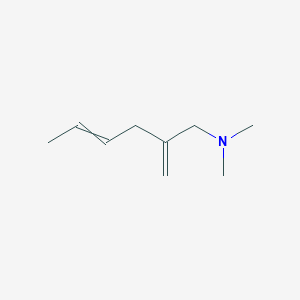
N,N-Dimethyl-2-methylidenehex-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-methylidenehex-4-en-1-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a dimethylamino group attached to a hexenyl chain with a double bond at the 4-position and a methylidene group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-methylidenehex-4-en-1-amine can be achieved through various organic reactions. One common method involves the alkylation of N,N-dimethylamine with a suitable alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N,N-dimethylamine and 2-methylidenehex-4-en-1-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the N,N-dimethylamine, generating a nucleophilic amine anion that attacks the alkyl halide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-methylidenehex-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles like halides, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-methylidenehex-4-en-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of heterocyclic compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also be employed in the synthesis of biologically active molecules for drug discovery.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity makes it valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-methylidenehex-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptor proteins, altering signal transduction pathways.
Comparison with Similar Compounds
N,N-Dimethylhexylamine: Similar structure but lacks the double bond and methylidene group.
N,N-Dimethylphenethylamine: Contains a phenyl group instead of the hexenyl chain.
N,N-Dimethylethylenediamine: Features two amine groups and lacks the hexenyl chain.
Uniqueness: N,N-Dimethyl-2-methylidenehex-4-en-1-amine is unique due to the presence of both a dimethylamino group and a methylidene group attached to a hexenyl chain
Properties
CAS No. |
61518-37-4 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylidenehex-4-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-6-7-9(2)8-10(3)4/h5-6H,2,7-8H2,1,3-4H3 |
InChI Key |
ALWNJOWBUVIRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
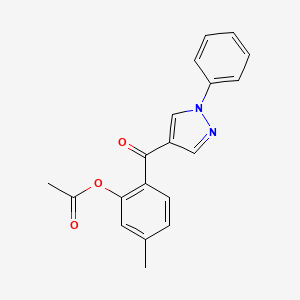
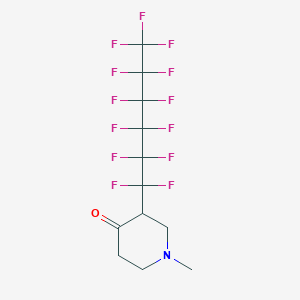
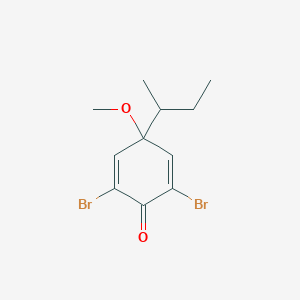
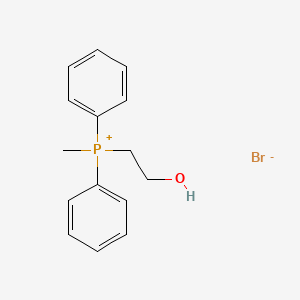
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
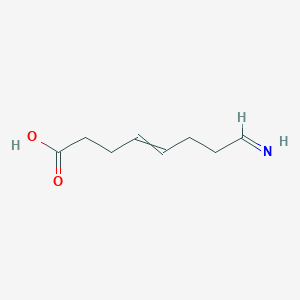
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)

